molecular formula C9H14Cl2N2O2 B13517730 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride

Cat. No.: B13517730
M. Wt: 253.12 g/mol
InChI Key: RSBSSTPDJJFJCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpyridine and an appropriate amino acid derivative.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

    Reaction Steps: The key steps in the synthesis involve the formation of the pyridinyl ring, followed by the introduction of the amino and propanoic acid groups. This may involve multiple steps, including condensation, reduction, and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
  • 2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride
  • 2-Amino-3-(4-methylpyridin-2-yl)propanoic acid dihydrochloride

Uniqueness

2-Amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride is unique due to the presence of the 6-methylpyridinyl group, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

2-amino-3-(6-methylpyridin-2-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O2.2ClH/c1-6-3-2-4-7(11-6)5-8(10)9(12)13;;/h2-4,8H,5,10H2,1H3,(H,12,13);2*1H

InChI Key

RSBSSTPDJJFJCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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